molecular formula C3H5ClN2O B1406740 Oxazol-4-amine hydrochloride CAS No. 1588441-23-9

Oxazol-4-amine hydrochloride

Cat. No.: B1406740
CAS No.: 1588441-23-9
M. Wt: 120.54 g/mol
InChI Key: SOCDMVGSAKCGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of oxazoline, which is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures, including this compound, are noticeable for their biological activities .


Synthesis Analysis

The synthesis of oxazolines, including this compound, has been a subject of numerous investigations . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The molecular weight of this compound is 120.538 Da .


Chemical Reactions Analysis

Oxazoline-based compounds, including this compound, have been used in various chemical reactions . For instance, they have been used in the synthesis of new chemical entities in medicinal chemistry .


Physical and Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C3H5ClN2O . The molecular weight of this compound is 120.538 Da . More specific physical and chemical properties of this compound are not available in the retrieved papers.

Scientific Research Applications

Reactions with Primary Amines

Oxazol-4-amine hydrochloride plays a role in the transformation of 4-Oxazolin-2-ones into 4-imidazolin-2-ones via primary amines. This process is catalyzed by hydrochlorides of the amines and involves hydrolytic ring cleavage, leading to the formation of various products including 2,3-diphenylindole (Krieg & Lautenschläger, 1976).

Synthesis of Functionalised 4-Aminooxazoles

This compound contributes to synthesizing complex, functionalized 4-aminooxazoles. This is achieved via an intermolecular reaction using a gold catalyst, demonstrating the potential of this compound in creating bioactive and functional materials (Gillie, Reddy & Davies, 2016).

Formation of Thioamide Derivatives

The compound reacts with isothiocyanates to form products with a thioamide function at C5. This reaction indicates the versatility of this compound in synthesizing diverse chemical structures (Crank & Khan, 1985).

Antibacterial Properties

Research on novel heterocyclic compounds containing this compound fragments has shown significant antibacterial activity. This highlights its potential application in developing new antibacterial agents (Mehta, 2016).

DNA Binding and Release

The compound is used in the synthesis of matrix-supported hydrogels for DNA catch and release. This application is significant in diagnostics or pathogen detection, demonstrating the biotechnological potential of this compound (Hartlieb et al., 2014).

Safety and Hazards

Safety data sheets suggest that exposure to Oxazol-4-amine hydrochloride should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Oxazoline-based compounds, including Oxazol-4-amine hydrochloride, have gained much recognition in synthetic organic chemistry . They display a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on . Therefore, it is expected that future research will continue to explore the synthesis and applications of these compounds .

Properties

IUPAC Name

1,3-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCDMVGSAKCGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-23-9
Record name 4-Oxazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazol-4-amine hydrochloride
Reactant of Route 2
Oxazol-4-amine hydrochloride
Reactant of Route 3
Oxazol-4-amine hydrochloride
Reactant of Route 4
Oxazol-4-amine hydrochloride
Reactant of Route 5
Oxazol-4-amine hydrochloride
Reactant of Route 6
Oxazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.